

Application Notes and Protocols: Synthesis of a Key Intermediate for (+)-Neooxazolomycin

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Compound of Interest

Compound Name: 2,2-Diethoxyethanol

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A Modern, Organocatalytic Approach

These application notes provide a detailed overview of the enantioselective, organocatalytic formal synthesis of (+)-neooxazolomycin, as developed by Romo and coworkers. This route focuses on the efficient construction of a key vinyl iodide intermediate, which is a crucial precursor for the total synthesis of the natural product.

Note on **2,2-Diethoxyethanol**: A thorough review of the contemporary literature on the synthesis of neooxazolomycin, including the pathway detailed below, found no instance of **2,2-diethoxyethanol** being utilized as a reagent or solvent. The protocols herein reflect the published and validated methodologies.

I. Overview of the Synthetic Strategy

The formal synthesis of (+)-neooxazolomycin is achieved through the construction of a key vinyl iodide intermediate. The synthetic pathway is characterized by a highly efficient, Lewis base-catalyzed Michael proton transfer-lactamization organocascade to form the core pyrrolidinone scaffold. Subsequent stereoselective manipulations complete the synthesis of the target intermediate.

II. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the vinyl iodide intermediate.

Step	Product	Starting Material(s)	Reagents and Conditions	Yield (%)
1	Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate	Dimethyl 2-(tosylformamido) malonate, Cinnamoyl chloride	(DHQD)2PHAL, Et3N, CH2Cl2	72
2	(2S,3S)-1-Methyl-5-oxo-3-styrylpyrrolidine-2,2-dicarboxylate	Product of Step 1	LiOH, H2O2; then (CH3)2SO4, K2CO3	85 (over 2 steps)
3	(2S,3S)-2-(Hydroxymethyl)-1-methyl-5-oxo-3-styrylpyrrolidine-2-carboxylate	Product of Step 2	LiBH4, THF	95
4	(2S,3S)-2-((tert-Butyldimethylsilyl oxy)methyl)-1-methyl-5-oxo-3-styrylpyrrolidine-2-carboxylate	Product of Step 3	TBSCl, Imidazole, DMF	98
5	(2S,3S,4R)-2-((tert-Butyldimethylsilyl oxy)methyl)-4-hydroxy-1-methyl-5-oxo-3-styrylpyrrolidine-2-carboxylate	Product of Step 4	SeO2, Dioxane, H2O	63
6	(2S,3S,4R)-2-((tert-Butyldimethylsilyl	Product of Step 5	DMB-TCA, CH2Cl2	89

	oxy)methyl)-4- ((2,4- dimethoxybenzyl)oxy)-1-methyl-5- oxo-3- styrylpyrrolidine- 2-carboxylate			
7	(2S,3S,4R)-4- ((2,4- Dimethoxybenzyl)oxy)-2- (hydroxymethyl)- 1-methyl-3- styrylpyrrolidin-5- one	Product of Step 6	TBAF, THF	92
8	(2S,3S,4R)-4- ((2,4- Dimethoxybenzyl)oxy)-1-methyl-5- oxo-3- styrylpyrrolidine- 2-carbaldehyde	Product of Step 7	DMP, CH ₂ Cl ₂	88
9	(2S,3S,4R)-4- ((2,4- Dimethoxybenzyl)oxy)-2-((E)-2- iodovinyl)-1- methyl-3- styrylpyrrolidin-5- one	Product of Step 8	(Iodomethyl)triph enylphosphoni um iodide, NaHMDS, THF	75

III. Experimental Protocols

Step 1: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate

- To a solution of dimethyl 2-(tosylformamido)malonate (1.0 equiv) and (DHQD)2PHAL (0.1 equiv) in CH₂Cl₂ at -78 °C is added triethylamine (2.0 equiv).
- A solution of cinnamoyl chloride (1.2 equiv) in CH₂Cl₂ is then added dropwise over 30 minutes.
- The reaction mixture is stirred at -78 °C for 4 hours.
- The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
- The aqueous layer is extracted with CH₂Cl₂ (3x).
- The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography to afford the title compound.

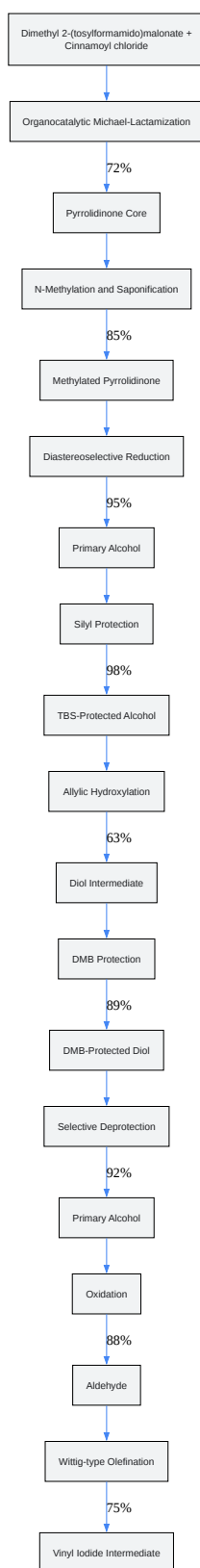
Step 9: Synthesis of (2S,3S,4R)-4-((2,4-Dimethoxybenzyl)oxy)-2-((E)-2-iodovinyl)-1-methyl-3-styrylpyrrolidin-5-one (Vinyl Iodide Intermediate)

- To a suspension of (iodomethyl)triphenylphosphonium iodide (2.0 equiv) in THF at -78 °C is added NaHMDS (1.0 M in THF, 2.0 equiv) dropwise.
- The resulting dark red mixture is stirred at -78 °C for 1 hour.
- A solution of the aldehyde from Step 8 (1.0 equiv) in THF is added dropwise.
- The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched with saturated aqueous NaHCO₃.
- The aqueous layer is extracted with EtOAc (3x).
- The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

- The crude product is purified by flash column chromatography to yield the vinyl iodide intermediate.

IV. Diagrams

Workflow for the Synthesis of the Neooxazolomycin Key Intermediate



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Caption: Synthetic workflow for the vinyl iodide intermediate.

Logical Relationship of Key Transformations



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Caption: Key transformations in the synthesis.

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